
Amlo-DP-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Amlo-DP-2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-chlorophenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoethanol to produce the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Amlo-DP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Amlo-DP-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference material in analytical chemistry. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. In industry, it is used in the development of new materials and as a component in various chemical formulations .
Mécanisme D'action
The mechanism of action of Amlo-DP-2 involves its interaction with specific molecular targets and pathways. It is known to inhibit calcium ion entry into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure . This action is mediated through its binding to voltage-sensitive calcium channels, preventing calcium influx and subsequent muscle contraction. Additionally, this compound has antioxidant properties and can enhance the production of nitric oxide, further contributing to its vasodilatory effects .
Comparaison Avec Des Composés Similaires
Amlo-DP-2 is similar to other calcium channel blockers, such as amlodipine and nifedipine. it has unique structural features that differentiate it from these compounds. For instance, the presence of the 2-chlorophenyl group in this compound provides distinct pharmacological properties compared to amlodipine, which lacks this group . Other similar compounds include felodipine and isradipine, which also belong to the dihydropyridine class of calcium channel blockers but have different substituents on the dihydropyridine ring .
Propriétés
Formule moléculaire |
C20H22ClNO5 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
9-O-ethyl 7-O-methyl 8-(2-chlorophenyl)-6-methyl-3,4,8,9-tetrahydropyrido[2,1-c][1,4]oxazine-7,9-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-20(24)18-15-11-26-10-9-22(15)12(2)16(19(23)25-3)17(18)13-7-5-6-8-14(13)21/h5-8,11,17-18H,4,9-10H2,1-3H3 |
Clé InChI |
ZSTBMZXEAQASBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C(=C(N2C1=COCC2)C)C(=O)OC)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


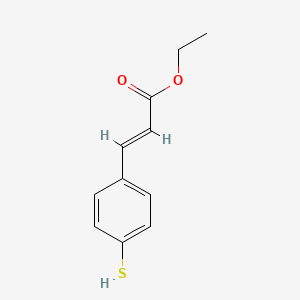
![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
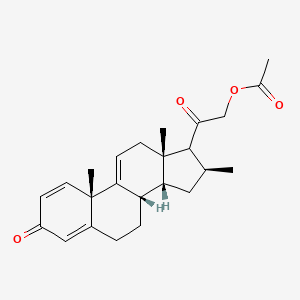

![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
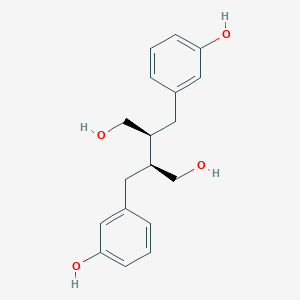
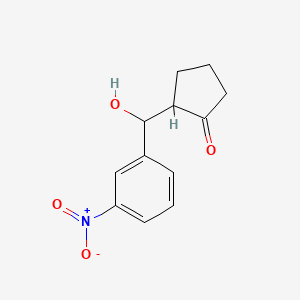
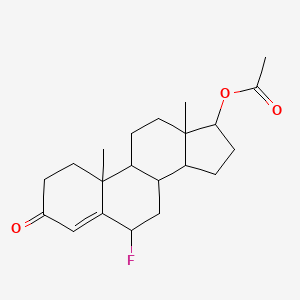
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

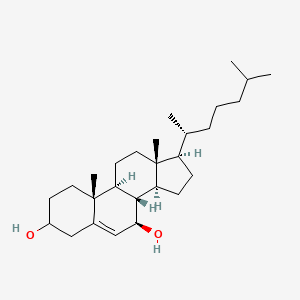
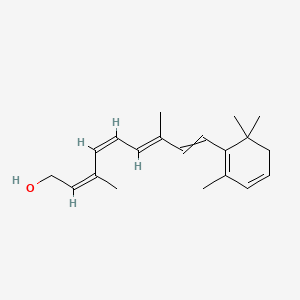

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
